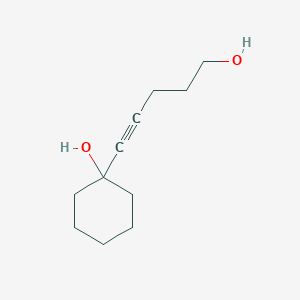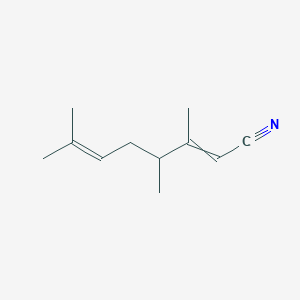![molecular formula C16H30O4 B14615169 2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) CAS No. 60553-09-5](/img/structure/B14615169.png)
2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane): is a chemical compound with the molecular formula C16H30O4 . It consists of 16 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes two oxirane (epoxide) groups connected by a decane chain through oxymethylene linkages .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of decane-1,10-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry: In chemistry, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) is used as a cross-linking agent in polymer chemistry due to its ability to form strong covalent bonds with various substrates .
Biology: In biological research, this compound is used to study the effects of epoxide-containing molecules on biological systems. It serves as a model compound to investigate the reactivity and toxicity of epoxides .
Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceutical intermediates. The reactivity of the oxirane rings makes it a valuable building block for synthesizing bioactive molecules .
Industry: In the industrial sector, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) is used in the production of epoxy resins, which are widely used in coatings, adhesives, and composite materials .
作用機序
The mechanism of action of 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as cross-linking in polymers and the synthesis of bioactive molecules .
類似化合物との比較
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(glycidyloxy)butane
- Tetramethylene glycol diglycidyl ether
- 1,4-Bis(2,3-epoxypropoxy)butane
Comparison: Compared to these similar compounds, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) has a longer decane chain, which imparts unique properties such as increased flexibility and hydrophobicity. This makes it particularly useful in applications where these properties are desired, such as in the production of flexible epoxy resins .
特性
CAS番号 |
60553-09-5 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC名 |
2-[10-(oxiran-2-ylmethoxy)decoxymethyl]oxirane |
InChI |
InChI=1S/C16H30O4/c1(3-5-7-9-17-11-15-13-19-15)2-4-6-8-10-18-12-16-14-20-16/h15-16H,1-14H2 |
InChIキー |
SRTKZSGXECRYOS-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COCCCCCCCCCCOCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
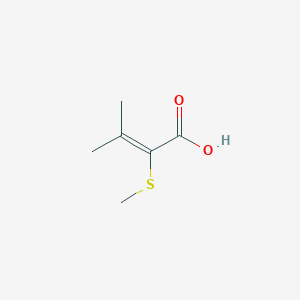
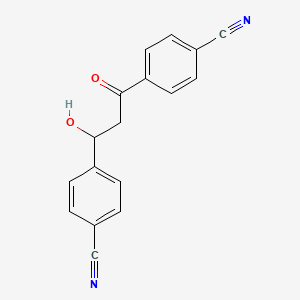
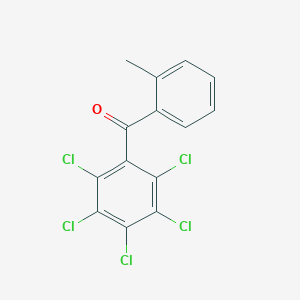
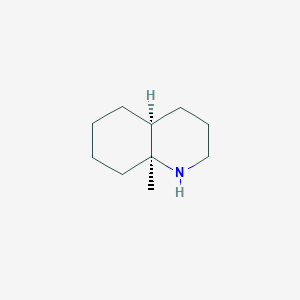
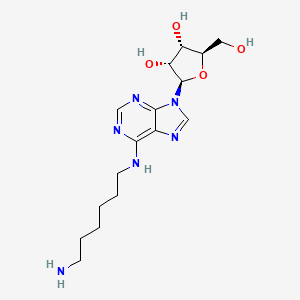
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
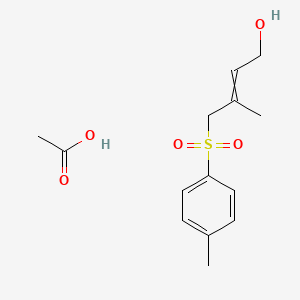
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)
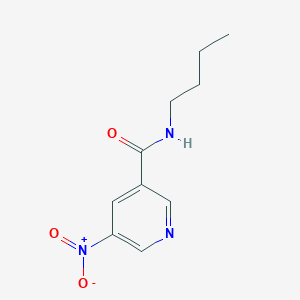
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
